Trihexyphenidyl

Description

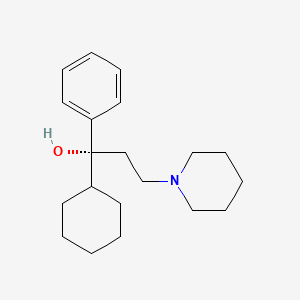

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHLPVGTWGOCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-49-3 (hydrochloride) | |

| Record name | Trihexyphenidyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023705 | |

| Record name | Trihexyphenidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals; decomp at 258.5 °C; pH of 1% aq soln 5.5-6.0; solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5; more soluble in methanol; very slightly soluble in ether, benzene /Hydrochloride/, 3.14e-03 g/L | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

1-phenyl-3-(piperidine-1-yl)propan-1-one | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

144-11-6 | |

| Record name | (±)-Trihexyphenidyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trihexyphenidyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC5V8B7PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 °C, 258.5 °C | |

| Record name | Trihexyphenidyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trihexyphenidyl's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyphenidyl is a synthetic anticholinergic agent that has long been utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are primarily attributed to its antagonistic action on muscarinic acetylcholine receptors (mAChRs) within the central nervous system.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound on muscarinic receptors, with a focus on its binding profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound functions as a non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] However, it exhibits a notably higher affinity for the M1 and M4 receptor subtypes. In conditions such as Parkinson's disease, there is a relative overactivity of cholinergic signaling in the striatum due to dopamine depletion. By blocking the action of acetylcholine at postsynaptic M1 receptors on striatal neurons, this compound helps to restore the dopaminergic-cholinergic balance, thereby alleviating motor symptoms like tremor, rigidity, and bradykinesia. Its central action is facilitated by its ability to cross the blood-brain barrier.

Quantitative Binding Profile of this compound

The binding affinity of this compound for each of the five human muscarinic receptor subtypes has been quantified through radioligand binding assays. The inhibition constants (Ki) from these studies are summarized in the table below, providing a clear comparison of its affinity across the receptor subtypes.

| Muscarinic Receptor Subtype | Mean Inhibition Constant (Ki) in nM |

| M1 | 1.6 |

| M2 | 7.0 |

| M3 | 6.4 |

| M4 | 2.6 |

| M5 | 15.9 |

Data sourced from Dorje et al. (1991) and Bolden et al. (1992) as cited in Rittiner et al. (2019).

Signaling Pathways Modulated by this compound

The M1 muscarinic receptor, the primary target of this compound, is predominantly coupled to the Gq/11 family of G proteins. Antagonism of this receptor by this compound inhibits the canonical Gq signaling cascade initiated by acetylcholine.

M1 Muscarinic Receptor Signaling Pathway (Antagonized by this compound)

Caption: Antagonism of the M1 muscarinic receptor by this compound blocks the Gq signaling cascade.

Experimental Protocols

The characterization of this compound's binding affinity to muscarinic receptors is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for Muscarinic Receptors

1. Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

2. Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Competitor: this compound hydrochloride.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and vacuum filtration manifold.

-

Scintillation counter.

-

96-well microplates.

3. Membrane Preparation:

-

Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

4. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Non-specific Binding (NSB): 50 µL of atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to stand for several hours.

-

Measure the radioactivity in each vial using a scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand ([³H]-NMS).

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Logical Relationship of this compound's Antagonist Action

The antagonistic effect of this compound at the muscarinic receptor is a competitive interaction with the endogenous ligand, acetylcholine. This relationship can be visualized as a balance between the agonist and antagonist for receptor occupancy.

Caption: Competitive antagonism of this compound at the muscarinic receptor.

Conclusion

This compound exerts its therapeutic effects through competitive antagonism of muscarinic acetylcholine receptors, with a preferential affinity for the M1 and M4 subtypes. This action inhibits the downstream Gq signaling pathway, helping to re-establish a more balanced neurotransmitter environment in the basal ganglia of individuals with Parkinson's disease. The quantitative characterization of its binding profile relies on robust experimental methodologies such as competitive radioligand binding assays. A thorough understanding of these molecular interactions is crucial for the development of more selective and efficacious anticholinergic agents for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Trihexyphenidyl Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for Trihexyphenidyl hydrochloride. The information is intended for researchers, scientists, and drug development professionals, presenting detailed data and experimental protocols to support further research and development.

Molecular Structure and Identification

This compound hydrochloride is a synthetic antispasmodic drug.[1] It is the hydrochloride salt form of this compound, a substituted piperidine with parasympatholytic activity.[2] The chemical structure consists of a cyclohexane and a phenyl group attached to a piperidine propanol backbone.

Chemical Name: α-cyclohexyl-α-phenyl-1-piperidinepropanol, monohydrochloride[3]

Synonyms: Benzhexol hydrochloride, Artane hydrochloride[3][4]

Chemical Formula: C₂₀H₃₁NO · HCl

Molecular Weight: 337.9 g/mol

CAS Registry Number: 52-49-3

Stereochemistry: this compound hydrochloride is a racemic mixture.

Caption: Chemical Structure of this compound Hydrochloride.

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Physical Appearance | White or creamy-white, almost odorless, crystalline powder. |

| Melting Point | Approximately 247 °C (with decomposition). Another source indicates a melting point of 243 °C. The NIST WebBook reports a melting point of 258.5 °C with decomposition. |

| Solubility | - Water: Sparingly soluble; 1.0 g/100 mL at 25 °C; 4 mg/mL; 5 mg/mL (with ultrasound, warming, and heating to 60°C).- Ethanol: Soluble; 6 g/100 mL; ~3 mg/mL.- Chloroform: Soluble; 5 g/100 mL.- Methanol: Soluble.- DMSO: Soluble; ~2 mg/mL; 8 mg/mL.- Dimethylformamide (DMF): Soluble; ~2 mg/mL.- Ether: Very slightly soluble.- Benzene: Very slightly soluble. |

| pKa | Strongest Basic: 9.32 (predicted). Another source reports a pKa of 8.7. |

| LogP (Octanol-Water) | 4.49 (predicted). |

Mechanism of Action

This compound hydrochloride is a non-selective muscarinic acetylcholine receptor antagonist, exhibiting a higher affinity for the M1 subtype. Its primary mechanism of action involves the inhibition of acetylcholine's effects at muscarinic receptors in the central nervous system. This anticholinergic activity helps to restore the balance between the dopaminergic and cholinergic systems in the basal ganglia, which is disturbed in conditions like Parkinson's disease. By blocking central cholinergic receptors, it alleviates symptoms such as muscle rigidity, tremors, and bradykinesia. Additionally, this compound hydrochloride has a direct antispasmodic effect on smooth muscle tissue.

Caption: Signaling pathway of this compound hydrochloride's antagonism of M1 muscarinic receptors.

Synthesis

A common method for the synthesis of this compound involves a Grignard reaction. The synthesis can be conceptualized in two main stages. First, 2-(1-piperidino)propiophenone is formed through the aminomethylation of acetophenone with paraformaldehyde and piperidine via a Mannich reaction. In the second stage, this intermediate reacts with cyclohexylmagnesium bromide. An alternative patented method involves the reaction of chlorocyclohexane with magnesium to form the Grignard reagent, which is then reacted with 1-phenyl-3-piperidino-propan-1-one hydrochloride.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is based on the USP monograph for the analysis of this compound hydrochloride tablets.

A. Instrumentation and Columns:

-

System: A standard HPLC system with a UV detector.

-

Column: Kinetex 2.6 µm XB-C18, 100 x 2.1 mm.

-

Detector Wavelength: 210 nm.

B. Reagents and Solutions:

-

Mobile Phase: A mixture of acetonitrile, water, and triethylamine (920:80:0.2), with the pH adjusted to 4.0 using phosphoric acid. The solution should be filtered and degassed. Another described mobile phase consists of acetonitrile: water: triethylamine (68: 31.8: 0.2 v/v) with the pH adjusted to 4 using orthophosphoric acid.

-

Diluent: As specified in the relevant monograph, often a mixture of chloroform and isopropylamine (98:2) for certain tests or acetonitrile for others.

-

Standard Preparation: Accurately weigh and dissolve USP this compound Hydrochloride Reference Standard (RS) in the appropriate diluent to achieve a known concentration (e.g., 0.1 mg/mL for assay or 0.001 mg/mL for organic impurities).

-

Sample Preparation: Prepare a solution of the this compound hydrochloride sample in the diluent to a specified concentration.

C. Chromatographic Conditions:

-

Flow Rate: Approximately 1.0 to 2.0 mL/min.

-

Injection Volume: As appropriate for the system and concentration.

D. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to ensure system suitability (e.g., relative standard deviation of peak areas).

-

Inject the sample solution.

-

Analyze the resulting chromatograms to determine the purity and quantify any impurities by comparing peak areas to the standard.

Caption: Experimental workflow for HPLC analysis of this compound hydrochloride.

Gas-Liquid Chromatography (GLC) for Dosage Forms

A GLC method has been described for the quantification of this compound hydrochloride in various pharmaceutical dosage forms.

A. Sample Preparation:

-

Extraction of the active ingredient from a weakly acidic solution using chloroform.

B. Instrumentation and Column:

-

System: A standard gas chromatograph.

-

Column: 3% methyl silicone column.

C. Procedure:

-

Inject the chloroform extract containing this compound into the GLC system.

-

Quantify the amount of this compound by comparing the peak response to that of a standard.

Spectrophotometric Method

An ion-pair extraction spectrophotometric method has been developed for the estimation of this compound hydrochloride.

A. Principle:

-

Formation of an ion-pair complex between this compound hydrochloride and an acidic dye such as bromocresol green.

-

Extraction of the colored complex into an organic solvent (e.g., chloroform).

-

Measurement of the absorbance of the colored solution.

B. Procedure:

-

React a known amount of the drug solution with bromocresol green solution.

-

Extract the resulting colored complex with chloroform.

-

Measure the absorbance of the chloroform layer at the wavelength of maximum absorption (e.g., 410 nm).

-

Quantify the drug concentration by comparing the absorbance to a calibration curve prepared with standard solutions. The Beer-Lambert law was found to be linear in the concentration range of 2 µg/mL to 18 µg/mL.

Structure-Activity Relationships (SAR)

While detailed SAR studies are not extensively covered in the provided search results, the core structure of this compound is characteristic of many anticholinergic agents. The presence of a bulky cyclohexyl and phenyl group on the quaternary carbon, along with the tertiary amine (piperidine) separated by a short alkyl chain, is crucial for its antagonistic activity at muscarinic receptors. These bulky groups likely contribute to the binding affinity and selectivity for the receptor subtypes. Further research is needed to fully elucidate the specific contributions of each structural moiety to the pharmacological activity of this compound and its analogs.

References

Navigating the Preclinical Journey of Trihexyphenidyl: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Trihexyphenidyl in preclinical models. While specific quantitative pharmacokinetic data in preclinical species is sparsely available in publicly accessible literature, this guide synthesizes the known metabolic pathways and outlines detailed experimental protocols essential for conducting such studies. Human pharmacokinetic parameters are presented as a reference to provide context for potential preclinical investigations.

Metabolism of this compound

The metabolism of this compound is understood to be primarily hepatic. The major metabolic pathway involves the hydroxylation of the alicyclic (cyclohexyl) ring, a reaction catalyzed by cytochrome P450 enzymes. This process introduces a hydroxyl group onto the cyclohexane moiety, increasing the compound's polarity and facilitating its excretion. While other minor metabolites may be formed, hydroxylation of the cyclohexyl ring is considered the principal route of biotransformation.

Discovery and historical development of Trihexyphenidyl as an antispasmodic agent

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Historical Development of Trihexyphenidyl as an Antispasmodic Agent.

Introduction

This compound, an agent renowned for its application in managing the motor symptoms of Parkinson's disease, was initially conceived and investigated for its properties as a potent antispasmodic. Its journey from a compound synthesized for smooth muscle relaxation to a cornerstone of early Parkinson's therapy reflects a pivotal era in pharmacology and neurotherapeutics. This technical guide delves into the discovery, synthesis, and historical development of this compound, with a specific focus on its foundational role as an antispasmodic agent. We will explore the early preclinical and clinical evidence that established its therapeutic potential, detail its mechanism of action, and trace its developmental trajectory.

Discovery and Synthesis

This compound, chemically known as (RS)-1-Cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol, was first synthesized in the late 1940s. The discovery was part of a broader research effort to develop synthetic atropine-like agents with potent antispasmodic and reduced side effects. The synthesis of this compound, often attributed to the work of F. F. Blicke and his colleagues, represented a significant advancement in medicinal chemistry.

Chemical Synthesis

The synthesis of this compound can be achieved through a Grignard reaction. A common synthetic route involves the reaction of cyclohexylmagnesium bromide with 2-(1-piperidino)propiophenone. The latter is typically prepared via a Mannich reaction between acetophenone, paraformaldehyde, and piperidine.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(1-piperidino)propiophenone (Mannich Reaction)

-

Acetophenone, paraformaldehyde, and piperidine are reacted in a suitable solvent, typically ethanol, often with catalytic hydrochloric acid.

-

The reaction mixture is heated under reflux for a specified period.

-

Upon cooling, the product is isolated, often as a hydrochloride salt, and purified by recrystallization.

-

-

Step 2: Synthesis of this compound (Grignard Reaction)

-

Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous ether.

-

A solution of 2-(1-piperidino)propiophenone in a suitable solvent is added dropwise to the Grignard reagent at a controlled temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization to yield this compound.

-

Preclinical and Early Clinical Development as an Antispasmodic

The initial pharmacological investigations of this compound focused on its antispasmodic and anticholinergic properties. These studies were foundational in establishing its therapeutic potential.

Preclinical Evaluation

Early preclinical studies, conducted in the late 1940s, demonstrated that this compound possessed potent antispasmodic activity on smooth muscle. These experiments typically involved in vitro organ bath preparations and in vivo animal models to assess the drug's ability to antagonize muscle contractions induced by cholinergic agonists like acetylcholine or carbachol. While the specific quantitative data from these initial proprietary studies are not extensively detailed in publicly available literature, the consistent outcome was the characterization of this compound as a powerful antispasmodic agent.

Early Clinical Investigations

The first clinical evaluations of this compound, under the trade name Artane, were published in 1949.[1][2][3] While the primary focus of these initial published trials was on its remarkable efficacy in treating the symptoms of Parkinson's disease, its antispasmodic properties were a key therapeutic rationale.[1] Parkinson's disease, at the time, was understood to involve significant muscle rigidity and spasm, making an antispasmodic agent a logical therapeutic candidate.

Two seminal papers from 1949 laid the groundwork for its clinical use. A study by Corbin reported on the use of this compound in patients with Parkinsonism, highlighting its benefits in reducing rigidity and tremor.[1] Simultaneously, a study by Doshay and Constable detailed the results of "Artane" therapy in 117 patients with Parkinsonism, further cementing its clinical utility.

Table 1: Summary of Early Clinical Trial Data for this compound (Artane) in Parkinsonism (1949)

| Study | Number of Patients | Dosage Range (mg/day) | Key Findings |

| Doshay & Constable (1949) | 117 | 1 - 10 | 76.1% of patients reported at least some improvement in symptoms. |

| Corbin (1949) | 69 | Not specified in abstract | 77% of patients reported improvement. |

A subsequent five-year follow-up study published in 1954 by Doshay and colleagues, involving 411 patients, further solidified the long-term efficacy of this compound in managing Parkinsonian symptoms, with 73% of patients experiencing symptomatic relief.

Experimental Protocol: Early Clinical Evaluation of this compound in Parkinsonism (reconstructed from available data)

-

Patient Population: Patients diagnosed with idiopathic, postencephalitic, or arteriosclerotic Parkinsonism.

-

Dosage and Administration: Initial doses were typically low, in the range of 1-2 mg per day, and gradually increased based on patient response and tolerance. The total daily dose was often divided and administered two to three times a day.

-

Outcome Measures: The primary endpoints were clinical assessments of improvement in the cardinal symptoms of Parkinson's disease, including rigidity, tremor, and akinesia. These assessments were largely qualitative, based on physician and patient reports.

-

Adverse Effect Monitoring: Side effects, primarily anticholinergic in nature (dry mouth, blurred vision, etc.), were recorded and managed through dose adjustments.

Mechanism of Action: Anticholinergic and Antispasmodic Effects

This compound exerts its therapeutic effects primarily through its action as a non-selective antagonist of muscarinic acetylcholine receptors. This blockade of parasympathetic nervous system activity leads to its antispasmodic effects on smooth muscle.

Signaling Pathway

Acetylcholine, a key neurotransmitter, mediates its effects through muscarinic receptors, which are G-protein coupled receptors. In smooth muscle, the activation of M3 muscarinic receptors by acetylcholine initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which in turn activates calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.

This compound, by competitively blocking the binding of acetylcholine to these muscarinic receptors, inhibits this signaling pathway, thereby promoting smooth muscle relaxation and producing its antispasmodic effect. While it is a non-selective antagonist, some evidence suggests a higher affinity for the M1 and M4 receptor subtypes.

Historical Development and Shift in Therapeutic Focus

The historical development of this compound is unique in that its initial investigation as a general antispasmodic quickly pivoted to its application in a specific neurological disorder with a prominent spastic component.

The immediate and profound effect of this compound on the rigidity and tremors associated with Parkinson's disease, as documented in the 1949 studies, led to its rapid adoption for this indication. The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of Parkinson's disease on May 13, 1949. While its inherent antispasmodic properties were the scientific basis for its initial trial in this patient population, the clinical success in Parkinsonism overshadowed its development as a general-purpose spasmolytic for conditions like gastrointestinal spasms.

Conclusion

The discovery and development of this compound as an antispasmodic agent represent a significant milestone in medicinal chemistry and therapeutics. Although its clinical application quickly became focused on the management of Parkinson's disease, its origins as a synthetic anticholinergic designed for spasmolysis are undeniable. The early preclinical and clinical studies, though primarily framed within the context of Parkinsonism, provided the crucial evidence of its potent antispasmodic effects. The legacy of this compound underscores the intricate relationship between fundamental pharmacological properties and their translation into specific clinical applications, a journey that in this case, led to a breakthrough in the management of a debilitating neurological disorder. This historical perspective provides valuable insights for contemporary drug discovery and development, reminding us that the therapeutic potential of a compound can sometimes extend beyond its initial intended scope.

References

- 1. This compound; evaluation of the new agent in the treatment of Parkinsonism. | Semantic Scholar [semanticscholar.org]

- 2. Artane therapy for parkinsonism; a preliminary study of results in 117 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound; evaluation of the new agent in the treatment of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Trihexyphenidyl's Binding Affinity for M1 vs. Other Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of trihexyphenidyl for the M1 muscarinic acetylcholine receptor subtype in comparison to the M2, M3, M4, and M5 subtypes. The document is intended to serve as a comprehensive resource, incorporating quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Analysis: this compound's Preferential Affinity for the M1 Receptor

This compound, an anticholinergic agent, demonstrates a notable selectivity for the M1 muscarinic receptor subtype, which is predominantly expressed in the central nervous system.[1] This selectivity is a key aspect of its pharmacological profile. While it is considered a non-selective muscarinic antagonist, its binding affinity is highest for the M1 subtype.[1] In vivo studies have corroborated this, showing a higher affinity for central muscarinic receptors in the cerebral cortex compared to those in peripheral tissues.[1]

The rank order of this compound's binding affinity has been reported as M1/M4 > M3 > M2/M5, indicating a clear preference for the M1 and M4 subtypes over the others. This guide will delve into the quantitative data that substantiates this selectivity.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of (R)-trihexyphenidyl, the more active enantiomer, for the five human muscarinic receptor subtypes. The data is derived from studies on cloned human receptors, providing a precise and subtype-specific characterization.

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 8.8 | 1.58 |

| M2 | 7.8 | 15.85 |

| M3 | 8.2 | 6.31 |

| M4 | 8.7 | 2.00 |

| M5 | 7.7 | 19.95 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through competitive radioligand binding assays. This section outlines a representative experimental protocol.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. The non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) is a commonly used radioligand for these studies.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured under standard conditions.

-

Once confluent, the cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the radioligand ([3H]NMS).

-

A range of concentrations of the unlabeled competitor (this compound).

-

The cell membrane preparation.

-

-

Total Binding: Wells containing only the radioligand and the membrane preparation.

-

Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a non-labeled, high-affinity antagonist (e.g., atropine) to saturate all specific binding sites.

-

The plates are incubated to allow the binding to reach equilibrium.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is then quantified using liquid scintillation counting.

4. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

-

The data are then analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the M1 receptor signaling pathway and the experimental workflow for determining binding affinity.

M1 Muscarinic Receptor Signaling Pathway

Experimental Workflow: Competitive Radioligand Binding Assay

Logical Relationship: Binding Affinity to Receptor Selectivity

References

Trihexyphenidyl's Anticholinergic Properties: A Technical Guide for Researchers

An in-depth examination of the molecular interactions, signaling pathways, and experimental evaluation of Trihexyphenidyl's anticholinergic activity.

This compound, a synthetic antimuscarinic agent, has long been a subject of scientific inquiry due to its therapeutic applications in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] This technical guide provides a comprehensive review of the anticholinergic properties of this compound, designed for researchers, scientists, and drug development professionals. The following sections delve into its mechanism of action, receptor binding affinities, pharmacokinetic profile, and the experimental methodologies used to characterize its effects.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][5] It is a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5), although it displays a higher affinity for the M1 and M4 subtypes. The blockade of M1 receptors in the central nervous system, particularly in the striatum, is believed to be the cornerstone of its efficacy in restoring the balance between the cholinergic and dopaminergic systems, which is disrupted in parkinsonian syndromes. By inhibiting the action of acetylcholine, this compound helps to alleviate symptoms such as tremor, rigidity, and bradykinesia.

Quantitative Analysis of Receptor Binding and Pharmacokinetics

The anticholinergic potency of this compound is quantitatively defined by its binding affinity (Ki) for muscarinic receptors and its pharmacokinetic properties. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Ki) of this compound Enantiomers for Human Muscarinic Receptor Subtypes

| Receptor Subtype | (R)-Trihexyphenidyl Ki (nM) | (S)-Trihexyphenidyl Ki (nM) | Stereoselectivity Ratio [(S)/(R)] |

| M1 | 0.8 | 200 | 250 |

| M2 | 18 | 1250 | 69 |

| M3 | 1.4 | 735 | 525 |

| M4 | 0.7 | 150 | 214 |

| M5 | 2.5 | 580 | 232 |

Data from Dörje et al. (1991), obtained from competition binding assays using [3H]N-methylscopolamine in CHO cells stably expressing cloned human muscarinic receptors.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Onset of Action | Within 1 hour |

| Peak Activity | 2 to 3 hours |

| Duration of Action | 6 to 12 hours |

| Elimination Half-life | 3.3 - 4.1 hours |

| Absorption | Rapidly absorbed from the GI tract |

| Metabolism | Hydroxylation of alicyclic groups |

| Excretion | Primarily in urine |

| Protein Binding | 36.13 - 41.92% (to albumin) |

| CNS Penetration | High, facilitated by intralysosomal uptake |

Data compiled from various pharmacokinetic studies.

Signaling Pathways and Experimental Workflows

The anticholinergic action of this compound at the M1 muscarinic receptor in the striatum initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing anticholinergic activity.

References

- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: Parkinson's Uses, Side Effects, Dosage [medicinenet.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Structure-Activity Relationship of Trihexyphenidyl and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl, a synthetic anticholinergic agent, has long been a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, within the central nervous system. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. By dissecting the chemical scaffold of this compound, we aim to elucidate the molecular determinants of its binding affinity and selectivity for its primary target, the M1 muscarinic receptor, as well as its interactions with the dopamine transporter. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction

This compound acts as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype.[1] By blocking the action of acetylcholine, it helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in Parkinson's disease.[2][3] The core structure of this compound, consisting of a piperidine ring, a phenyl group, and a cyclohexyl group, offers multiple sites for chemical modification. Understanding how alterations to these moieties impact receptor binding and functional activity is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effect profiles. This guide will systematically review the SAR of this compound analogs, focusing on modifications to each of these key structural components.

Core Structure-Activity Relationships

The affinity of this compound analogs for muscarinic receptors and the dopamine transporter is significantly influenced by substitutions on the phenyl, cyclohexyl, and piperidine rings.

Modifications of the Phenyl Ring

Methylation or halogenation of the phenyl ring of this compound has been shown to enhance the compound's ability to inhibit the binding of cocaine analogs to the dopamine transporter, more so than its ability to block dopamine uptake itself.[4][5]

Modifications of the Cyclohexyl Ring

Replacement of the cyclohexyl ring with a second phenyl group generally leads to a decrease in affinity for the dopamine transporter. This suggests that the alicyclic nature of the cyclohexyl ring is important for optimal interaction with the dopamine transporter.

Modifications of the Piperidine Ring

Alterations to the piperidine ring tend to increase the affinity for the dopamine transporter. This indicates that the piperidine moiety is a key pharmacophoric element that can be modified to modulate activity at this transporter.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinities of this compound and its analogs for the dopamine transporter (DAT) and muscarinic cholinergic receptors. The data is primarily drawn from a key study by Dar et al. (2005) which systematically investigated a series of analogs.

Table 1: Inhibition of [³H]CFT Binding to the Dopamine Transporter by this compound and its Analogs

| Compound | Modification | Ki (nM) ± SEM |

| This compound | - | 130 ± 10 |

| Phenyl Ring Analogs | ||

| 5a | p-methyl | 60 ± 5 |

| 5b | p-fluoro | 70 ± 6 |

| 5c | p-chloro | 80 ± 7 |

| 5d | p-bromo | 90 ± 8 |

| 5e | m-fluoro | 100 ± 9 |

| Piperidine Ring Analogs | ||

| 5f | N-methyl | 110 ± 10 |

| 5g | N-ethyl | 120 ± 11 |

| 5h | N-propyl | 140 ± 12 |

| Cyclohexyl Ring Analogs | ||

| 7b | Diphenyl | 200 ± 15 |

Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.

Table 2: Inhibition of [³H]Dopamine Uptake by this compound and its Analogs

| Compound | Modification | IC50 (nM) ± SEM |

| This compound | - | 250 ± 20 |

| Phenyl Ring Analogs | ||

| 5a | p-methyl | 150 ± 12 |

| 5b | p-fluoro | 180 ± 15 |

| 5c | p-chloro | 200 ± 18 |

| 5d | p-bromo | 220 ± 20 |

| 5e | m-fluoro | 230 ± 21 |

| Piperidine Ring Analogs | ||

| 5f | N-methyl | 200 ± 17 |

| 5g | N-ethyl | 220 ± 19 |

| 5h | N-propyl | 260 ± 23 |

| Cyclohexyl Ring Analogs | ||

| 7b | Diphenyl | 400 ± 35 |

Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.

Table 3: Inhibition of [³H]NMS Binding to Muscarinic Receptors by this compound and its Analogs

| Compound | Modification | Ki (nM) ± SEM |

| This compound | - | 20 ± 2 |

| Phenyl Ring Analogs | ||

| 5a | p-methyl | 25 ± 3 |

| 5b | p-fluoro | 30 ± 4 |

| 5c | p-chloro | 35 ± 4 |

| 5d | p-bromo | 40 ± 5 |

| 5e | m-fluoro | 38 ± 4 |

| Piperidine Ring Analogs | ||

| 5f | N-methyl | 15 ± 2 |

| 5g | N-ethyl | 18 ± 2 |

| 5h | N-propyl | 22 ± 3 |

| Cyclohexyl Ring Analogs | ||

| 7b | Diphenyl | 50 ± 6 |

Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.

Experimental Protocols

Synthesis of this compound Analogs

A representative synthesis for a this compound analog, specifically 1-(4-methylphenyl)-1-cyclohexyl-3-(piperidin-1-yl)propan-1-ol, can be adapted from established methods. The synthesis generally involves a two-step process:

-

Mannich Reaction: Acetophenone (or a substituted acetophenone for analogs) is reacted with paraformaldehyde and piperidine to form a β-aminoketone, 3-piperidino-1-phenylpropan-1-one.

-

Grignard Reaction: The resulting β-aminoketone is then treated with a cyclohexylmagnesium bromide Grignard reagent to yield the final tertiary alcohol product.

A detailed protocol for a similar compound, 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol, has been described and involves reacting 4-methylphenyl cyclohexyl ketone with 1-lithio-4-tert-butoxy-piperidine.

Radioligand Binding Assays

This assay is used to determine the affinity of test compounds for muscarinic receptors.

-

Membrane Preparation: Rat brain tissue (e.g., cortex or striatum) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Procedure: In a 96-well plate, membrane homogenate is incubated with a fixed concentration of [³H]NMS (a radiolabeled muscarinic antagonist) and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of test compounds to inhibit the uptake of dopamine into synaptosomes.

-

Synaptosome Preparation: Rat striatal tissue is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in an appropriate assay buffer.

-

Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound. Dopamine uptake is initiated by the addition of a fixed concentration of [³H]dopamine.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The amount of [³H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of dopamine uptake is plotted against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

This compound exerts its effects by blocking the M1 muscarinic receptor, which is coupled to the Gq family of G proteins. The canonical signaling cascade initiated by M1 receptor activation is depicted below.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for SAR Studies

The general workflow for investigating the structure-activity relationship of this compound analogs is outlined below.

Caption: Workflow for SAR Studies of this compound Analogs.

Conclusion

The structure-activity relationship of this compound and its analogs reveals a nuanced interplay between the different structural moieties and their affinity for muscarinic receptors and the dopamine transporter. Modifications to the phenyl, cyclohexyl, and piperidine rings can significantly alter the pharmacological profile of these compounds. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers engaged in the design and development of novel anticholinergic agents. Future work in this area could focus on leveraging these SAR insights to develop more selective M1 antagonists with reduced off-target effects, potentially leading to improved therapeutic outcomes for patients with Parkinson's disease and related movement disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial toxin inhibition of [(3)H]dopamine uptake into rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride - Google Patents [patents.google.com]

Neuropharmacological Profile of Trihexyphenidyl in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl is a synthetic antispasmodic agent, primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is principally attributed to its action as a non-selective muscarinic acetylcholine receptor antagonist in the central nervous system (CNS), with a notable preference for the M1 and M4 subtypes. By competitively inhibiting acetylcholine at these receptors, this compound helps to restore the delicate balance between the cholinergic and dopaminergic systems in the brain, which is often disrupted in movement disorders. This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and its effects on neurotransmitter systems. Detailed experimental protocols for key assays and visual representations of its signaling pathways are included to facilitate further research and drug development efforts in this area.

Mechanism of Action

This compound exerts its primary effects in the CNS by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] While it is considered a non-selective antagonist, it displays a higher affinity for the M1 and M4 muscarinic receptor subtypes.[3][4] The M1 receptors are predominantly located in the cerebral cortex and striatum, areas crucial for motor control and cognitive function.[3] By blocking the action of acetylcholine, this compound helps to counteract the relative overactivity of the cholinergic system that is characteristic of Parkinson's disease and is also implicated in the extrapyramidal side effects of antipsychotic medications.

Recent studies suggest that this compound's mechanism may be more complex than simple muscarinic antagonism. Evidence indicates that it may indirectly modulate nicotinic acetylcholine receptor (nAChR) neurotransmission, leading to an enhanced release of dopamine in the striatum. This effect on dopamine, the primary neurotransmitter depleted in Parkinson's disease, likely contributes significantly to its therapeutic benefits.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological profile of this compound.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | K i (nM) | Assay Type | Tissue/Cell Source |

| M1 | [3H]-Pirenzepine | 3.7 - 14 | Competition Binding | Cortical Membranes |

| M2 | [3H]-N-Methylscopolamine | Low Affinity | Competition Binding | Cardiac Membranes |

| M3 | [3H]-N-Methylscopolamine | Intermediate Affinity | Competition Binding | Glandular (Salivary) Membranes |

| M4 | - | High Affinity | - | - |

| M5 | - | Low Affinity | - | - |

Table 2: Effects of this compound on Striatal Dopamine Release

| Animal Model | Administration Route | Dose | Effect on Dopamine Release | Experimental Technique |

| Wild-Type Mice | Intraperitoneal (i.p.) | 20 mg/kg | Significant increase in extracellular dopamine | In Vivo Microdialysis |

| DYT1 Dystonia Model Mice | Intraperitoneal (i.p.) | 20 mg/kg | Significant increase in extracellular dopamine | In Vivo Microdialysis |

| Wild-Type Mice | - | Dose-dependent | Mean increase of 65% | Ex Vivo Voltammetry |

| DYT1 Dystonia Model Mice | - | Dose-dependent | Mean increase of 35% | Ex Vivo Voltammetry |

| Mice | Intraperitoneal (i.p.) | 5 mg/kg | Reduced methamphetamine-induced dopamine increase from 367% to 207% in the striatum | In Vivo Microdialysis |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for muscarinic receptor subtypes using a competitive radioligand binding assay with a radiolabeled antagonist such as [3H]-N-Methylscopolamine ([3H]-NMS).

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

[3H]-N-Methylscopolamine (Radioligand)

-

This compound hydrochloride

-

Atropine (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

50 µL of either vehicle (for total binding), 10 µM atropine (for non-specific binding), or this compound dilution.

-

50 µL of [3H]-NMS at a concentration near its Kd.

-

150 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of rodents following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 1 mM NaH2PO4, pH 7.0-7.4.

-

This compound hydrochloride solution

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Anesthetic (e.g., isoflurane, chloral hydrate)

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., for rats: AP +2.7 mm, ML -2.7 mm from bregma, DV -2.7 mm from dura). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 0.6-1.0 µL/min.

-

Baseline Collection: Allow the animal to habituate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in extracellular dopamine concentrations.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.

Visualization of Signaling Pathways and Workflows

M1 Muscarinic Receptor Signaling Pathway and Inhibition by this compound

The M1 muscarinic receptor is a Gq-protein coupled receptor. Upon binding of acetylcholine, it initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. This compound acts as a competitive antagonist, blocking acetylcholine from binding to the receptor and thereby inhibiting this downstream signaling.

Caption: M1 Receptor Signaling and this compound Inhibition.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the key steps involved in conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine levels.

Caption: In Vivo Microdialysis Experimental Workflow.

Indirect Modulation of Dopamine Release by this compound

This compound's antagonism of presynaptic M2/M4 autoreceptors on cholinergic interneurons is thought to increase acetylcholine release. This acetylcholine then acts on nicotinic receptors on dopaminergic terminals, leading to an increase in dopamine release.

Caption: this compound's Indirect Effect on Dopamine Release.

Therapeutic and Adverse Effects in the CNS

Therapeutic Effects:

-

Parkinson's Disease: this compound is effective in improving tremor, rigidity, and bradykinesia.

-

Drug-Induced Extrapyramidal Symptoms: It is used to manage movement disorders caused by antipsychotic medications.

Adverse Effects: The central adverse effects of this compound are a direct extension of its anticholinergic properties and are often dose-limiting.

-

Cognitive: Confusion, memory impairment, delirium, and hallucinations, particularly in elderly patients.

-

Psychiatric: Nervousness, agitation, and euphoria.

-

Other CNS effects: Drowsiness, dizziness, and headache.

Conclusion

This compound remains a relevant therapeutic agent for specific movement disorders due to its well-established anticholinergic effects in the central nervous system. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, with a notable selectivity for M1 and M4 subtypes. Furthermore, its ability to indirectly enhance striatal dopamine release via modulation of nicotinic receptors adds another dimension to its therapeutic profile. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of this compound's neuropharmacology will be instrumental in the development of more selective and better-tolerated therapies for Parkinson's disease and other movement disorders.

References

- 1. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive effects of this compound on methamphetamine-induced dopamine release as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Label Potential of Trihexyphenidyl: A Technical Guide for Basic Research

An In-depth Exploration of Trihexyphenidyl's Core Mechanisms and Novel Research Applications for Researchers, Scientists, and Drug Development Professionals.

This compound (THP), a well-established anticholinergic drug, has long been a therapeutic cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its primary clinical utility stems from its function as a centrally acting muscarinic acetylcholine receptor antagonist, with a particular affinity for the M1 subtype.[1][2] By blocking these receptors, this compound helps to restore the delicate balance between the neurotransmitters dopamine and acetylcholine in the brain, thereby alleviating motor control deficits.[3][4] However, a growing body of preclinical evidence has begun to illuminate a diverse range of off-label applications for this compound, extending its relevance far beyond its traditional neurological indications.

This technical guide delves into the core of this compound's off-label basic research applications, providing a comprehensive overview of its molecular interactions, its utility in disease models, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the untapped therapeutic potential of this versatile molecule.

Core Mechanism of Action: Beyond Acetylcholine Blockade

This compound's canonical mechanism involves the competitive, non-selective antagonism of muscarinic acetylcholine receptors, with a higher affinity for the M1 subtype.[1] This action directly counteracts the excessive cholinergic activity characteristic of Parkinsonian syndromes. However, recent research has unveiled a more complex pharmacological profile, suggesting that this compound's effects are not solely attributable to muscarinic receptor blockade.

Emerging studies indicate that this compound can also modulate other neurotransmitter systems, including nicotinic acetylcholine and glutamatergic pathways. This multifaceted activity likely contributes to its therapeutic efficacy in a broader range of neurological and non-neurological conditions.

Off-Label Research Application 1: Dystonia Models

This compound is a first-line treatment for many forms of dystonia, a movement disorder characterized by sustained or intermittent muscle contractions. Basic research, particularly utilizing the Tor1a+/ΔE (DYT1) knockin mouse model of dystonia, has been instrumental in elucidating the drug's mechanism in this context.

In DYT1 mice, which exhibit deficits in striatal dopamine transmission, this compound has been shown to normalize dopamine release. This effect is, intriguingly, dependent on nicotinic acetylcholine receptors, highlighting a complex interplay between the muscarinic and nicotinic systems in the therapeutic action of this compound.

Quantitative Data from DYT1 Dystonia Mouse Model Studies

| Parameter | Wild-Type (WT) Mice | DYT1 Mice (Untreated) | DYT1 Mice (this compound-Treated) | Reference |

| Mean Increase in Striatal Dopamine Release (ex vivo) | 65% | 35% | Normalized to WT levels | |

| Nicotinic Acetylcholine Receptor Antagonism (IC50) | 29.46 nM | 12.26 nM | - |

Experimental Protocols

This protocol is adapted from studies investigating dopamine dynamics in rodent brain slices.

-

Slice Preparation:

-

Mice (8-10 weeks old) are euthanized by cervical dislocation.

-

The brain is rapidly removed and placed in ice-cold, oxygenated HEPES buffer solution.

-

Coronal striatal slices (300 µm thickness) are prepared using a vibratome.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

FSCV Recording:

-

A carbon-fiber microelectrode is positioned in the dorsal striatum of the brain slice.

-

A triangular waveform (-0.4 to +1.2 V and back to -0.4 V at 400 V/s) is applied to the electrode at a frequency of 10 Hz.

-

Dopamine release is evoked by a single electrical pulse (e.g., 0.6 mA, 4 ms) delivered via a bipolar stimulating electrode placed near the recording electrode.

-

The resulting current is measured and converted to dopamine concentration based on calibration with known dopamine standards.

-

-

Drug Application:

-

After establishing a stable baseline of evoked dopamine release, this compound is bath-applied to the slice at the desired concentration.

-

Changes in dopamine release are recorded and analyzed.

-

This protocol provides a general framework for in vivo microdialysis experiments.

-

Probe Implantation:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the target brain region (e.g., striatum).

-

A microdialysis probe is inserted through the guide cannula.

-

-

Perfusion and Sampling:

-

The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Neurochemical Analysis:

-

Dopamine and other neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

-

Drug Administration:

-

This compound can be administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

This protocol is based on studies assessing motor behavior in the DYT1 mouse model.

-

Apparatus: A square open-field arena (e.g., 50 x 50 cm) with walls to prevent escape.

-

Habituation: Mice are habituated to the testing room for at least 30 minutes before the test. They are then placed in the open-field arena for a 30-minute habituation session the day before testing.

-

Drug Administration: Mice are subcutaneously injected with either saline or this compound (e.g., 20 mg/kg) 10 minutes before being placed in the arena.

-